An In-depth Technical Guide to Benzyl Chloroacetate
An In-depth Technical Guide to Benzyl Chloroacetate
This technical guide provides a comprehensive overview of benzyl (B1604629) chloroacetate (B1199739), a significant chemical intermediate in various fields, particularly for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
Benzyl chloroacetate is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structural features, including a benzyl group and a chloroacetate moiety, make it a versatile reagent.[1]
CAS Number: 140-18-1[2][3][4][5][6][7][8]
Table 1: Physicochemical Properties of Benzyl Chloroacetate
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |
| Linear Formula | ClCH₂CO₂CH₂C₆H₅ | [2] |
| Molecular Weight | 184.62 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][6][9] |
| Density | 1.215 g/mL at 25 °C | [2][5][9] |
| Boiling Point | 90 °C at 1 mmHg | [2][5][9][10] |
| Melting Point | -35.00 °C | [1] |
| Flash Point | 113 °C (closed cup) | [2][10] |
| Refractive Index | n20/D 1.525 | [2][9] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone. | [1][9] |
| Odor | Mild, Jasmin-type, floral-fruity odor | [9] |
Synthesis of Benzyl Chloroacetate: Experimental Protocol
Benzyl chloroacetate is commonly synthesized via the esterification of benzyl alcohol with chloroacetyl chloride.[1] The following protocol is based on a documented synthetic route.[11]
Objective: To synthesize benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride.
Materials:
-
Benzyl alcohol (1 mmol)
-
Chloroacetyl chloride (3 mmol)
-
N,N-diisopropylethylamine (DIPEA) (1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) is stirred at room temperature for 24 hours.[11]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the conversion to benzyl 2-chloroacetate is nearly complete.[11]
-
Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture, and stirring is continued for an additional 10 minutes at room temperature.[11]
-
The product is extracted into an organic phase by adding water (5 ml) and CH₂Cl₂ (5 ml).[11]
-
The organic phase is separated and dried with anhydrous sodium sulfate.[11]
-
The solvent is then evaporated using a rotary evaporator to precipitate the benzyl 2-chloroacetate product.[11]
Yield: This protocol affords the corresponding benzyl 2-chloroacetate in a 66% total yield.[11]
Caption: Synthesis workflow for benzyl chloroacetate.
Applications in Research and Development
Benzyl chloroacetate is a versatile intermediate with applications in several areas of chemical synthesis, owing to its reactivity, particularly in nucleophilic substitution reactions.[1]
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals.[1][8] For instance, it is used in the preparation of monoesters of phosphonoacetic acid and N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis.[2] It also serves as an intermediate in the synthesis of local anesthetics like benzocaine (B179285) and procaine.[8]
-
Agrochemical Production: This compound is utilized in the manufacturing of agrochemicals.[1][8]
-
Norlignan Synthesis: It acts as a reagent in the total syntheses of (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, as well as (±)-tri-O-methyl sequirin-E.[2]
-
Fragrance and Flavoring Agents: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavoring agents.[1][9]
Caption: Applications of benzyl chloroacetate.
Safety and Handling
Benzyl chloroacetate is classified as a hazardous substance and requires careful handling.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10][12]
-
P280: Wear protective gloves/eye protection/face protection.[6][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10][12]
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a type ABEK (EN14387) respirator filter are recommended.[2]
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Conclusion
Benzyl chloroacetate is a chemical compound with significant utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity make it a valuable intermediate for researchers and chemical professionals. Adherence to proper safety protocols is crucial when handling this compound due to its irritant nature. The continued research and application of benzyl chloroacetate underscore its importance in the development of new therapeutic agents and other commercially valuable products.[1]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzyl chloroacetate 99 140-18-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl 2-chloroacetate CAS 140-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Benzyl Chloroacetate | 140-18-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Benzyl chloroacetate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 10. Benzyl 2-chloroacetate - Safety Data Sheet [chemicalbook.com]
- 11. sciforum.net [sciforum.net]
- 12. Benzyl chloroacetate, 98% 5 mL | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.fi]
